molecular formula C15H13BrN2O2 B12214083 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide CAS No. 313502-81-7

2-amino-N-(2-benzoyl-4-bromophenyl)acetamide

Cat. No.: B12214083
CAS No.: 313502-81-7
M. Wt: 333.18 g/mol
InChI Key: JPJNKFMKLOIFFQ-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes an acetamide group, an amino group, a benzoyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- typically involves multi-step organic reactions. One common method includes the coupling of 2-amino-4-(4-bromophenyl)thiazole with a benzoyl chloride derivative in the presence of a base such as lutidine and a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane . This reaction yields the desired acetamide compound after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamide compounds with different functional groups.

Scientific Research Applications

Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that this compound can bind to active sites of proteins, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

313502-81-7

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

2-amino-N-(2-benzoyl-4-bromophenyl)acetamide

InChI

InChI=1S/C15H13BrN2O2/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19)

InChI Key

JPJNKFMKLOIFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN

Origin of Product

United States

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